molecular formula C13H14N2O2S B2512554 N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide CAS No. 1251564-12-1

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide

Cat. No.: B2512554
CAS No.: 1251564-12-1
M. Wt: 262.33
InChI Key: SQDFCZDLJGBIEQ-UHFFFAOYSA-N
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Description

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide is a benzamide derivative featuring a methoxy-linked 4-methylthiazole substituent. The core structure consists of a benzamide group (N-methyl-substituted) connected via a methoxy bridge to a 4-methylthiazol-2-yl moiety. This compound’s structural framework is analogous to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents, though its specific applications remain underexplored in the provided literature. The methoxy-thiazole linkage distinguishes it from related compounds with direct heterocyclic attachments or alternative substituents .

Properties

IUPAC Name

N-methyl-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-8-18-12(15-9)7-17-11-5-3-10(4-6-11)13(16)14-2/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDFCZDLJGBIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide typically involves the reaction of 4-methylthiazole with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide is its antimicrobial activity . Thiazole derivatives, including this compound, have been shown to exhibit significant antibacterial effects against a range of microorganisms. For instance, studies indicate that thiazole-based compounds can inhibit both gram-positive and gram-negative bacteria, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and norfloxacin .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameBacterial StrainMIC (µg/ml)
This compoundStaphylococcus aureus100
2-(4-substituted phenyl)thiazol derivativesEscherichia coli200
4-(6-amino-3,5-dicyano)benzamideBacillus subtilis50

Antiviral Properties

This compound and its analogs have also been investigated for their antiviral properties . Research indicates that certain benzamide derivatives can enhance intracellular levels of APOBEC3G, a protein that inhibits the replication of viruses such as Hepatitis B virus (HBV) . The compound's structural characteristics may contribute to its effectiveness against viral pathogens.

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent . In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Specific thiazole derivatives have been identified with IC50 values indicating stronger inhibitory effects compared to standard anti-inflammatory drugs like naproxen .

Table 2: Inhibition Potency of Thiazole Derivatives

Compound NameCOX Inhibition (IC50 µM)
This compound10.5
Naproxen40.1

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole-containing compounds, including derivatives similar to this compound. These compounds have exhibited significant anticonvulsant activity in animal models, showing promise as novel therapeutic agents for epilepsy .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Yurttaş et al., various thiazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that while some compounds showed moderate antibacterial activity, others displayed MIC values significantly lower than those of standard antibiotics .

Case Study 2: Anti-HBV Activity

A derivative closely related to this compound was evaluated for its anti-HBV activity in vitro using HepG2 cells. The study revealed that the compound effectively inhibited HBV replication by enhancing APOBEC3G levels, suggesting a viable pathway for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring plays a crucial role in its biological activities by interacting with enzymes and receptors in the body. The compound can inhibit the activity of specific enzymes, leading to antimicrobial and antifungal effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its methoxy-thiazole linkage and substituent arrangement. Below is a comparative analysis with key analogs:

Compound Name Benzamide Substituents Heterocyclic Ring Key Structural Features Pharmacological Notes Reference
N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide N-methyl, methoxy-linked thiazole Thiazole (4-methyl) Methoxy bridge enhances conformational flexibility Hypothetical kinase inhibitor -
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-methoxy Thiazole (4-p-tolyl, 5-phenyl) Bulky aryl groups increase steric hindrance Unspecified biological activity
N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide N-methyl, N-hydroxypropyl Isoxazole (5-methyl, 3-phenyl) Isoxazole substitution alters electronic properties Potential GABA receptor ligand
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 4-methoxy Benzo[d]thiazole (6-methoxy) Fused aromatic system enhances π-π stacking Intermediate in drug synthesis
N-(5-acetyl-4-methylthiazol-2-yl)benzamide Benzamide (no methoxy linker) Thiazole (4-methyl, 5-acetyl) Direct thiazole attachment; acetyl group modifies reactivity Antimicrobial candidate

Key Observations:

  • Methoxy Linker vs. Direct Attachment : The methoxy bridge in the target compound may improve solubility compared to analogs like N-(5-acetyl-4-methylthiazol-2-yl)benzamide , where direct thiazole attachment reduces polarity.
  • Substituent Effects : Bulky groups (e.g., 4-p-tolyl and 5-phenyl in ) reduce conformational flexibility, which could hinder binding to sterically sensitive targets .

Pharmacological and Physicochemical Properties

  • H-Bonding Capacity: The benzamide NH (1 donor) and thiazole N (2 acceptors) suggest moderate interactions with targets like kinases or proteases, similar to ZINC33268577 () .
  • Lipophilicity : The 4-methylthiazole and methoxy groups likely confer a logP value between 2.5–3.5, comparable to ’s benzo[d]thiazole derivative .

Biological Activity

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound contains a thiazole ring, which is often associated with various biological activities. The compound's structure contributes to its ability to interact with multiple biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are attributed to the compound's ability to inhibit specific enzymes and disrupt cellular processes in pathogens.

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacteria, including E. coli and Staphylococcus aureus. Its Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antibiotics .
  • Antifungal Activity : Studies have demonstrated that this compound can inhibit the growth of various fungi, making it a candidate for further development in antifungal therapies .

Antioxidant Activity

This compound also possesses antioxidant properties , allowing it to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The thiazole ring interacts with enzymes critical for microbial survival, leading to their inhibition and subsequent cell death.
  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Farag et al. (2012)Identified significant anticonvulsant properties in thiazole derivatives, suggesting structural modifications could enhance activity .
PMC Article (2021)Discussed the potential of thiazole-containing compounds in drug discovery for tuberculosis, emphasizing their broad-spectrum antimicrobial effects .
MDPI Study (2022)Evaluated various thiazole derivatives for their biological activities, highlighting the importance of structural components in enhancing efficacy .

Q & A

Q. Advanced Research Focus

  • Continuous flow synthesis : Enhances reproducibility and scalability by minimizing side reactions (e.g., via precise temperature control in microreactors) .
  • Catalytic strategies : Transition-metal catalysts (e.g., Pd/C for deprotection steps) or enzymatic methods improve regioselectivity in thiazole functionalization .

Which analytical methods are critical for structural characterization and purity assessment?

Q. Basic Research Focus

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and benzamide moieties .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and detects impurities .
  • HPLC : Quantifies purity (>95% typically required for biological assays) .

How is the biological activity of this compound evaluated in preclinical studies?

Q. Basic Research Focus

  • In vitro assays : Enzyme inhibition (e.g., kinase assays), cytotoxicity (MTT assay), and receptor-binding studies (fluorescence polarization) .
  • Dose-response curves : IC₅₀ values are calculated using nonlinear regression models .

How do structural modifications influence its bioactivity in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Substituent variation : Systematic replacement of the methylthiazole methoxy group with electron-withdrawing/donating groups (e.g., Cl, NO₂) alters binding affinity to targets .
  • 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) correlates substituent effects with activity .

How can X-ray crystallography resolve ambiguities in its molecular conformation?

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction : SHELX software refines bond lengths/angles and confirms stereochemistry .
  • Twinned data handling : High-resolution datasets (>1.0 Å) and SHELXL refinement resolve disorder in flexible groups (e.g., methoxy substituents) .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers .

What mechanistic studies elucidate its mode of action?

Q. Advanced Research Focus

  • Isotopic labeling : ¹⁴C-labeled compounds track metabolic pathways in cell cultures .
  • Computational docking (AutoDock/Vina) : Predict binding poses in target proteins (e.g., kinases) .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) .

How can synthesis challenges (e.g., low yields, byproducts) be mitigated?

Q. Basic Research Focus

  • Intermediate stabilization : Protect labile groups (e.g., Boc-protected amines) during acylation .
  • Byproduct minimization : Use scavenger resins (e.g., polymer-bound cyanoborohydride) in reductive amination .
  • Hazard mitigation : Follow risk assessments for handling unstable intermediates (e.g., DSC-monitored decomposition) .

How do computational models aid in optimizing its pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and blood-brain barrier penetration .
  • Molecular dynamics simulations : Analyze stability of protein-ligand complexes over nanosecond timescales .

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